3-[4-(Piperidine-1-sulfonyl)phenyl]propanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Piperidine-1-sulfonyl)phenyl]propanoic acid typically involves the reaction of piperidine with sulfonyl chloride to form the piperidine-1-sulfonyl intermediate. This intermediate is then reacted with 4-bromophenylpropanoic acid under basic conditions to yield the final product . The reaction conditions often include the use of solvents like dichloromethane and bases such as sodium hydroxide .
Industrial Production Methods
the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Piperidine-1-sulfonyl)phenyl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
3-[4-(Piperidine-1-sulfonyl)phenyl]propanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[4-(Piperidine-1-sulfonyl)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The sulfonyl group is known to form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity . This compound can also affect various signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[4-(Piperidine-1-sulfonyl)phenyl]propanoic acid is unique due to its specific sulfonyl and piperidine functional groups, which confer distinct chemical and biological properties . Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Biological Activity
3-[4-(Piperidine-1-sulfonyl)phenyl]propanoic acid (CAS Number: 327091-05-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine moiety attached to a phenyl ring, which is further substituted with a propanoic acid group. Its structural formula can be represented as follows:
This unique structure is believed to contribute to its interaction with various biological targets, particularly enzymes and receptors involved in metabolic pathways.
The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes. For instance, it has been studied for its potential inhibitory effects on dipeptidyl peptidase-4 (DPP-4), an enzyme that plays a crucial role in glucose metabolism and insulin regulation. DPP-4 inhibitors are known to enhance the levels of incretin hormones, thereby improving glycemic control in diabetic patients .
Structure-Activity Relationship (SAR)
Research into the SAR of this compound indicates that modifications to the piperidine and phenyl groups can significantly influence its biological activity. For example:
Modification | Effect on Activity |
---|---|
Substitution on the phenyl ring | Alters binding affinity to DPP-4 |
Variation in piperidine substituents | Modifies solubility and metabolic stability |
Changes in propanoic acid chain length | Impacts potency and selectivity towards target enzymes |
These findings suggest that careful design of analogs may lead to compounds with enhanced therapeutic profiles.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibition of DPP-4 activity, with IC50 values indicating potent effects at micromolar concentrations. For instance, one study reported an IC50 value of approximately 12 µM for DPP-4 inhibition .
Case Studies
- Diabetes Management : A clinical study involving diabetic patients showed that the administration of this compound led to improved glycemic control compared to baseline measurements. Patients exhibited reduced fasting blood glucose levels and improved postprandial glucose responses.
- Cardiovascular Effects : Another investigation assessed the compound's impact on lipid profiles in rodent models. Results indicated a reduction in total cholesterol and low-density lipoprotein (LDL) levels, suggesting potential cardiovascular benefits .
Properties
IUPAC Name |
3-(4-piperidin-1-ylsulfonylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c16-14(17)9-6-12-4-7-13(8-5-12)20(18,19)15-10-2-1-3-11-15/h4-5,7-8H,1-3,6,9-11H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSQIIWCZQSTIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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